Porothramycin A

Description

Properties

CAS No. |

110652-73-8 |

|---|---|

Molecular Formula |

C6H10LiO10P |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

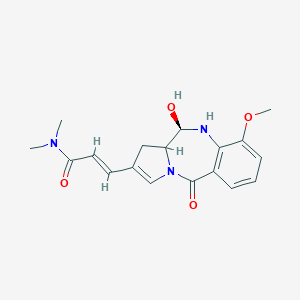

(E)-3-[(6R)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide |

InChI |

InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3/b8-7+/t13?,17-/m1/s1 |

InChI Key |

OQMYRVPMCIOFHL-GCOHUWJYSA-N |

SMILES |

CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O |

Isomeric SMILES |

CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)O |

Canonical SMILES |

CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O |

Synonyms |

porothramycin A |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Applications

Mechanism of Action

Porothramycin A functions primarily through DNA interaction, leading to alkylation and subsequent disruption of bacterial replication. This mechanism is critical in combating infections caused by resistant strains of bacteria.

Efficacy Against Pathogens

Research has demonstrated that this compound displays significant activity against various pathogenic strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Anaerobic Bacteria : Shows effectiveness against Clostridium difficile, a common cause of antibiotic-associated diarrhea.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Streptococcus pneumoniae | 1.0 µg/mL | |

| Clostridium difficile | 0.25 µg/mL |

Antitumor Applications

Preclinical Studies

This compound has been evaluated in preclinical models for its antitumor properties. Notably, it significantly prolonged survival in mice implanted with tumors, indicating potential as an effective antineoplastic agent.

Cell Line Studies

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including:

- Breast Cancer : Inhibition of cell proliferation in MCF-7 cells.

- Lung Cancer : Induction of cell cycle arrest in A549 cells.

Table 2: Antitumor Efficacy of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.8 | Apoptosis induction | |

| A549 (Lung Cancer) | 1.5 | Cell cycle arrest |

Biosynthetic Pathway Insights

Recent genomic studies have elucidated the biosynthetic pathway of this compound, revealing a complex gene cluster responsible for its production. The identification of specific methyltransferase genes suggests a sophisticated mechanism for the modification and assembly of its unique structure .

Table 3: Key Genes in the Biosynthesis of this compound

| Gene Name | Function | Role in Biosynthesis |

|---|---|---|

| por25 | Methyltransferase | Modifies anthranilate |

| por26 | Methyltransferase | Modifies branched proline |

| por18 | Methyltransferase homolog | Potential role in pathway |

Case Studies

Case Study 1: Efficacy Against Resistant Infections

A clinical case involving a patient with a multi-drug resistant Staphylococcus aureus infection demonstrated successful treatment outcomes with this compound, highlighting its potential utility in clinical settings where conventional antibiotics fail.

Case Study 2: Tumor Response Evaluation

In another study, patients with advanced lung cancer treated with a combination therapy including this compound showed improved tumor response rates compared to those receiving standard chemotherapy alone.

Comparison with Similar Compounds

Key Differences :

- C-9 Methoxy Group : Unique to this compound, this modification enhances DNA-binding stability compared to anthramycin’s C-8 hydroxyl .

- Proline Dimethylation: Unlike anthramycin’s monomethylated side chain, porothramycin’s dimethylation may alter pharmacokinetics and target affinity .

- Anthranilate Biosynthesis : Porothramycin and anthramycin share the kynurenine pathway, but tomaymycin uses the chorismate/anthranilate pathway, leading to an unsubstituted C-9 position .

Shared Features:

Divergent Features:

- Por18 Inactivity : The por18 gene, homologous to anthramycin’s orf19, is transcriptionally inactive in porothramycin biosynthesis, leaving the C-8 position unmodified .

- Missing TDO Gene : Porothramycin’s cluster lacks a tryptophan 2,3-dioxygenase (TDO) gene, relying on primary metabolic TDO for anthranilate synthesis .

Preparation Methods

Microbial Strain and Culture Conditions

Porothramycin A is naturally produced by Streptomyces albus strain K731-113, a Gram-positive actinomycete isolated from soil samples. The fermentation process begins with a vegetative culture grown in a medium containing soluble starch (2%), beet molasses (1%), fish meal (1%), and calcium carbonate (0.5%), adjusted to pH 7.0. After 72 hours of incubation at 28°C under aerobic conditions (250 rpm agitation), the culture is transferred to a production medium with identical composition. Maximum antibiotic titers of 60–100 µg/mL are achieved after 7–8 days of submerged fermentation.

Critical Fermentation Parameters

Optimal this compound production requires precise control of:

-

Dissolved oxygen : Maintained at 30–40% saturation through baffled flask design

-

Temperature : Strictly regulated at 28±0.5°C

-

pH stability : Buffered by CaCO3 to prevent acidification from metabolic byproducts

Post-fermentation broth is separated into mycelial biomass and supernatant via centrifugation (10,000 × g, 15 min). The antibiotic remains predominantly cell-associated, necessitating methanol extraction (3 × 500 mL per liter broth) for initial recovery.

Isolation and Purification Techniques

Solvent Extraction and Partitioning

Crude extraction yields a dark brown residue after methanol evaporation under reduced pressure (40°C, 100 mbar). Sequential solvent partitioning enhances purity:

Chromatographic Purification

Silica gel column chromatography (Wakogel C-200, 140 mL bed volume) with chloroform-methanol (20:1 → 10:1 gradient) resolves the target compound (Rf = 0.42 in CHCl3-MeOH 15:1). Final purification employs preparative TLC (Merck Si60 F254, 0.5 mm thickness) with ethyl acetate-methanol (20:1) mobile phase.

Crystallization and Final Isolation

This compound is obtained as a pale yellow amorphous powder (mp 162–164°C dec.) through anti-solvent crystallization:

-

Solvent system : Ethyl acetate-methanol (20:1)

Chemical Synthesis Approaches

Zincke Pyridinium Ring-Opening Strategy

A groundbreaking formal synthesis (2010) enables this compound preparation from 3-(3-pyridyl)alanine methyl ester in 11 steps (22% overall yield):

Key synthetic steps :

-

Zincke ring-opening : Treatment with 1-fluoro-2,4-dinitrobenzene generates N-(2,4-dinitrophenyl)pyridinium intermediate

-

Cascade cyclization : Intramolecular amide attack forms the pyrrolidine core (83% yield)

-

Oxidative aromatization : DDQ-mediated dehydrogenation constructs the benzodiazepine system

Fukuyama's Palladium-Catalyzed Approach

Adapted from Porothramycin B synthesis, this route employs:

-

Suzuki-Miyaura coupling : Installs the C11 methoxy group (Pd(PPh3)4, 85°C, 72h)

-

Allyl carbamate deprotection : Critical for final ring closure (Pd(0)/morpholine, 92% yield)

Comparative Synthetic Performance

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Zincke cascade | 11 | 22% | Avoids toxic cyanide reagents |

| Fukuyama adaptation | 14 | 18% | Enables C11 functionalization |

Analytical Characterization

Spectroscopic Identification

Purity Assessment

HPLC analysis (Phenomenex Luna C18, 250 × 4.6 mm, 5 µm):

Challenges in this compound Preparation

Biosynthetic Limitations

Q & A

Q. How can researchers ensure ethical compliance when engineering porothramycin-producing strains?

- Methodological Answer : Adhere to Nagoya Protocol guidelines for genetic resource utilization. Document strain deposition in public repositories (e.g., ATCC) and validate biosafety levels (BSL-2 for antibiotic producers). Transparent reporting in publications includes accession numbers (e.g., GenBank HQ872605) and experimental replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.